2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Description
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol is a bicyclic heterocyclic compound featuring a fused benzothiophene-pyrimidine scaffold. The core structure consists of a tetrahydrobenzothiophene ring fused to a pyrimidine ring, with a hydroxyl group at position 4 and a methyl substituent at position 2. This compound is synthesized via the Gewald reaction, starting from cyclohexanone and ethyl cyanoacetate, followed by cyclization with formamide and subsequent functionalization steps .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEHMWWQIZHLHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173537 | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19819-15-9 | |
| Record name | 5,6,7,8-Tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19819-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000766177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothieno-pyrimidines characterized by their fused thiophene and pyrimidine rings. The molecular formula is with a molecular weight of approximately 233.31 g/mol. Its structure can be represented as follows:
Pharmacological Effects
Research indicates that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
- Antioxidant Properties : The compound demonstrated significant antioxidant activity in vitro, which suggests its potential role in mitigating oxidative stress-related diseases.
- Cytotoxicity : Preliminary studies indicate that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol may exhibit cytotoxic effects on cancer cell lines. This property is particularly relevant for developing new anticancer agents.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from damage caused by neurotoxic agents.
The mechanisms underlying the biological activities of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol are not fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.
- Free Radical Scavenging : Its antioxidant activity is likely due to its ability to scavenge free radicals and enhance cellular defense mechanisms.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ol against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .
Study 3: Neuroprotective Effects
A study investigating the neuroprotective effects of the compound showed that it significantly reduced neuronal cell death induced by oxidative stress in a model of neurodegeneration. This effect was attributed to its antioxidant properties .
Data Tables
| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Anticancer | Human breast cancer cells | IC50 = 15 µM |
| Neuroprotection | Neuronal cell line | Significant reduction in cell death |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
MTHB has shown promise as an anticancer agent. Studies indicate that derivatives of benzothieno[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to MTHB have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models. These studies suggest that MTHB may interfere with cellular pathways critical for cancer cell proliferation and survival.
1.2 Neuroprotective Effects
Research has indicated that MTHB may possess neuroprotective properties. Compounds with a similar structure have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
1.3 Antimicrobial Properties
MTHB and its derivatives have been investigated for antimicrobial activity against a range of pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Pharmacological Applications
2.1 Enzyme Inhibition
MTHB has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown potential as an inhibitor of certain kinases that are implicated in cancer progression. This enzyme inhibition can lead to reduced tumor growth and metastasis.
2.2 Anti-inflammatory Effects
The compound has also been explored for anti-inflammatory properties. In various experimental models, MTHB demonstrated the ability to reduce inflammation markers, suggesting its use in treating inflammatory diseases such as arthritis.
Materials Science
3.1 Organic Electronics
MTHB's unique electronic properties make it a candidate for applications in organic electronics. Its structure allows for good charge transport properties, which can be utilized in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research is ongoing to optimize its performance in these applications.
3.2 Polymer Chemistry
In polymer chemistry, MTHB can act as a monomer or additive to enhance the properties of polymers, particularly in creating materials with improved thermal stability or mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the cytotoxic effects of MTHB derivatives on breast cancer cells | Significant reduction in cell viability at specific concentrations |
| Neuroprotection Research | Investigated the protective effects against oxidative stress | MTHB showed reduced apoptosis in neuronal cell lines |
| Antimicrobial Testing | Assessed activity against bacterial strains | Effective against both Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tetrahydrobenzothienopyrimidine derivatives arises from substitutions at positions 2, 3, 4, and 5. Below is a systematic comparison:
Substituent Variations at Position 2
- 2-Methyl derivative (Target compound) :
- 2-Phenyl derivative (CAS 19819-18-2) :
Functional Group Variations at Position 4
- 4-Hydroxyl group (Target compound) :
- 4-Oxo (keto) derivative (e.g., Compound 19 in ): The keto group increases electrophilicity, enabling nucleophilic substitution reactions. This derivative is often an intermediate for synthesizing amino or hydrazino derivatives .
- 4-Amino derivatives (e.g., Compound 5d in ): Molecular formula: C₁₇H₁₇N₃OS Key features: The amino group improves solubility in acidic environments and facilitates interactions with DNA or protein carboxyl groups .
Modifications at Position 7
- 7-tert-Butyl derivative (CAS 1005584-31-5) :
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Antiproliferative Activity: The 4-amino derivative (5d) exhibits potent activity against breast cancer cells (MCF-7, IC₅₀ = 8 µM), attributed to DNA intercalation and topoisomerase II inhibition .
- Antimicrobial Potential: Hydrazino derivatives (e.g., 8a-n) show broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) due to membrane disruption .
- Solubility Limitations : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Preparation Methods
Formamide-Mediated Cyclization
A primary route involves reacting 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxamide with formamide under thermal conditions. The reaction proceeds via nucleophilic attack of the amino group on the formamide carbonyl, followed by dehydration to form the pyrimidine ring. Typical conditions include refluxing at 120–150°C for 4–6 hours, yielding the target compound in 65–78% efficiency. Microwave-assisted synthesis has been shown to enhance reaction rates and yields (up to 85%) by reducing side reactions.
Key Reaction Steps:
-
Precursor Preparation : 2-Amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxamide is synthesized via cyclization of cyclohexenone with sulfur and malononitrile, followed by amidation.
-
Cyclocondensation : The precursor reacts with excess formamide under microwave irradiation (300 W, 15–20 minutes).
Chlorination-Hydrolysis Route
An alternative two-step approach involves the synthesis of a 4-chloro intermediate followed by hydrolysis to introduce the hydroxyl group.
Synthesis of 4-Chloro Intermediate
2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) at 110°C for 3 hours, yielding 4-chloro-2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with 97% efficiency.
Hydrolysis to 4-Hydroxy Derivative
The 4-chloro intermediate undergoes alkaline hydrolysis using saturated aqueous sodium bicarbonate. This step replaces the chloro group with a hydroxyl group, though yields are moderately lower (70–75%) due to competing side reactions.
Comparative Analysis of Methods
The choice between direct cyclocondensation and chlorination-hydrolysis depends on scalability and purity requirements (Table 2).
Table 2: Method Comparison
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Formamide Cyclization | 78–85 | 15–30 min | Single-step, high atom economy |
| Chlorination-Hydrolysis | 70–75 | 4–6 h | Scalable for bulk synthesis |
Advanced Catalytic Approaches
Recent advancements include the use of Fe₃O₄@meglumine sulfonic acid (Fe₃O₄@MSA) as a magnetically recoverable catalyst. This method reduces reaction times to 10–12 minutes under microwave irradiation while maintaining yields above 80%.
Structural Characterization and Validation
Post-synthetic analysis via NMR (¹H, ¹³C) and HRMS confirms the compound’s structure. The hydroxyl group at position 4 shows a characteristic singlet at δ 10.2 ppm in DMSO-d₆, while the tetrahydrobenzothiophene protons resonate as multiplet signals between δ 1.8–2.6 ppm .
Q & A
Q. Table 1: Comparison of Synthetic Methods
Advanced: How can computational docking studies be integrated with experimental data to validate the antimicrobial mechanism?
Answer:
Target Selection : Use enzymes like TrmD (Pseudomonas aeruginosa) for docking. Ligands such as 2g (N-(pyridin-4-yl)-derivative) show hydrogen bonding with Arg37 and hydrophobic interactions with Phe92 .
Validation Workflow :
- Perform in vitro MIC assays (e.g., 2g : MIC = 4 μg/mL against P. aeruginosa ).
- Compare docking scores (e.g., Glide score ≤ −8.5 kcal/mol) with bioactivity. Discrepancies may arise from solvent effects or protein flexibility .
Contradiction Resolution : Re-evaluate force field parameters or employ molecular dynamics (MD) simulations to assess binding stability over 100 ns .
Basic: What spectroscopic techniques are critical for characterizing these derivatives?
Answer:
- ¹H NMR : Aliphatic protons (δ 2.8–3.0 ppm), aromatic/amide signals (δ 7.7–8.7 ppm) .
- IR Spectroscopy : C=O stretch (~1655 cm⁻¹), N-H stretch (~3100 cm⁻¹) .
- Mass Spectrometry : Molecular ion confirmation (e.g., m/z 284 [M+1]+) .
- X-ray Crystallography : SHELXL refines structures with R-factor < 0.05 .
Advanced: What strategies address low regioselectivity in alkylation?
Answer:
Thermodynamic Control : Pre-form potassium salts in ethanol/KOH to stabilize the N3 anion (>80% regioselectivity for 3-alkyl derivatives) .
Kinetic Monitoring : Use time-course ¹H NMR to track intermediate formation (0–24 hours) .
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve selectivity .
Basic: What in vitro assays evaluate therapeutic potential?
Answer:
- Antimicrobial : Broth microdilution (CLSI M07-A10) against S. aureus (MIC range: 4–32 μg/mL) .
- Anticancer : MTT assay (e.g., IC50 = 0.8 μM for EGFR inhibition ).
- Enzyme Inhibition : ADP-Glo™ assay for kinase activity (IC50 ≤ 1 μM for EGFR ).
Advanced: How do structural modifications influence dual activity (antimicrobial/anticancer)?
Answer:
Q. Table 2: Structure-Activity Relationship (SAR)
| Compound ID | Substituent (Position) | MIC (μg/mL) | IC50 (μM) | Reference |
|---|---|---|---|---|
| 2g | N-(Pyridin-4-yl) (C4) | 4 | N/A | |
| 7a | 2-Hydrazinyl (C2) | N/A | 0.8 | |
| Parent | None | 16 | 25 |
Basic: What are challenges in crystallization for X-ray analysis?
Answer:
- Polymorphism : Optimize solvent mixtures (DMSO/EtOH, 1:3 v/v) .
- Weak Diffraction : Use cryocooling (100 K) with 25% glycerol .
- Disorder Resolution : SHELXD for partial occupancy refinement .
Advanced: How to scale up synthesis using green chemistry?
Answer:
Solvent Replacement : Use water or CPME instead of DMF .
Microwave Assistance : Reduce reaction time from 6 hours to 30 minutes .
Catalyst Recycling : Amberlyst-15 for alkylation (5 cycles, <5% yield drop) .
PMI Analysis : Reduce process mass intensity from 86 to 12 kg/kg product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
